4,4'-Dichloro-trans-stilbene

Übersicht

Beschreibung

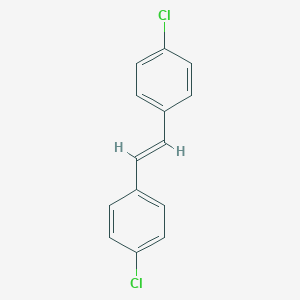

4,4'-Dichloro-trans-stilbene (CAS: 1657-56-3) is a halogenated stilbene derivative with the molecular formula C₁₄H₁₀Cl₂ and a molecular weight of 249.13 g/mol. Its IUPAC name is 1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene. Structurally, it consists of two benzene rings connected by a trans-configured ethylene bond, with chlorine substituents at the para positions . The compound is a crystalline powder with a melting point of 176°C and a boiling point of 230°C . It is primarily used in research settings, particularly in materials science and as a precursor for synthesizing functionalized stilbenes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Dichloro-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the stilbene structure. Another method is the Heck reaction, which couples aryl halides with alkenes in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of 4,4’-Dichloro-trans-stilbene typically involves large-scale Wittig or Heck reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or dimethylformamide and bases such as potassium carbonate.

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Dichloro-trans-stilbene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding stilbene oxides.

Reduction: Reduction reactions can convert it into the corresponding dihydrostilbene.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide.

Reduction: Catalysts such as palladium on carbon or hydrogen gas.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Stilbene oxides.

Reduction: Dihydrostilbene derivatives.

Substitution: Various substituted stilbenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

DCTS has been investigated for its potential anticancer properties. Studies indicate that stilbene derivatives, including DCTS, exhibit significant antiproliferative effects on various cancer cell lines. For instance, DCTS analogs have shown enhanced cytotoxicity against breast cancer cells (MCF-7) compared to resveratrol, suggesting a promising avenue for cancer therapeutics .

Photochemical Properties

The stilbene structure is known for its unique photochemical behavior, including trans-cis isomerization. DCTS can serve as a model compound for studying photoisomerization processes, which are critical in developing smart materials and molecular switches . Its ability to undergo reversible isomerization makes it valuable in applications requiring light-responsive materials.

Material Science

DCTS has potential applications in the development of advanced materials due to its fluorescence properties and thermal stability. It can be utilized in creating organic light-emitting diodes (OLEDs) and other optoelectronic devices where efficient light emission is crucial .

Biological Studies

Research has shown that DCTS and its derivatives can modulate various biological pathways, including those involved in apoptosis and cell cycle regulation. The compound has been linked to increased levels of tumor suppressor proteins such as p53 and p21, indicating its role in cell cycle arrest and potential use as a chemopreventive agent .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of DCTS on Lewis Lung Carcinoma (LLC) growth in murine models. Results demonstrated that DCTS significantly inhibited tumor growth through mechanisms involving apoptosis and modulation of the tumor microenvironment, achieving over 90% tumor inhibition .

Case Study 2: Photophysical Characterization

Research utilizing liquid crystal NMR spectroscopy revealed that DCTS adopts non-planar conformations in solution, impacting its photophysical properties. This characteristic is essential for understanding its behavior in photochemical applications .

Wirkmechanismus

The mechanism of action of 4,4’-Dichloro-trans-stilbene involves its interaction with various molecular targets. It can inhibit certain enzymes and interfere with cellular signaling pathways. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and metastasis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Properties

The biological and physicochemical properties of stilbenes are heavily influenced by substituent groups. Below is a comparison of 4,4'-dichloro-trans-stilbene with its structural analogs:

Antioxidant Activity

- 4,4'-Dihydroxy-trans-stilbene exhibits 2–3× higher antioxidant activity than resveratrol due to increased electron-donating capacity of para-hydroxyl groups .

Cytotoxicity

- 4,4'-Dihydroxy-trans-stilbene shows potent cytotoxicity against breast cancer cells (IC₅₀ = 12 μM in MCF-7) by inducing apoptosis .

- Resveratrol derivatives with para-hydroxyl groups (e.g., 4'-OH) inhibit DNA polymerases α and δ, blocking cell cycle progression .

- Halogenated analogs like This compound are less cytotoxic but useful in photodynamic therapy due to stability under UV light .

Physicochemical Stability

- Chlorinated analogs (e.g., this compound) exhibit superior thermal stability compared to hydroxylated or methoxylated derivatives, making them suitable for high-temperature applications .

- Methoxylated derivatives (e.g., 4,4'-dimethoxy-trans-stilbene) are prone to oxidative degradation but serve as intermediates for synthesizing bioactive stilbenes .

Data Tables

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 4,4'-Dihydroxy-trans-stilbene | 5.2 | |

| Resveratrol | 15.7 | |

| 4,4'-Dimethoxy-trans-stilbene | >100 |

Table 2: Cytotoxicity in MCF-7 Breast Cancer Cells

| Compound | IC₅₀ (μM) | Reference |

|---|---|---|

| 4,4'-Dihydroxy-trans-stilbene | 12.0 | |

| Resveratrol | 25.4 | |

| This compound | >50 |

Biologische Aktivität

4,4'-Dichloro-trans-stilbene (DCS) is a synthetic compound derived from the stilbene family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H10Cl2

- Molecular Weight : 249.1352 g/mol

- Structure : DCS features a trans configuration with two chlorine substituents at the 4 and 4' positions of the stilbene backbone.

Biological Activity Overview

DCS exhibits a range of biological activities, particularly in the context of cancer research. The following sections detail its cytotoxicity, antiproliferative effects, and mechanisms of action.

Cytotoxicity and Antiproliferative Effects

-

Cytotoxicity in Mammalian Cells :

- DCS has been evaluated for its cytotoxic effects on various cell lines, including human breast cancer (MCF-7) and mouse fibroblasts (BALB/c 3T3). Studies indicate that DCS significantly inhibits cell proliferation compared to resveratrol, a natural analog with known health benefits .

- Table 1: Comparative Cytotoxicity of DCS and Resveratrol

Compound IC50 (µM) Cell Line This compound 5.24 MCF-7 Resveratrol 12.5 MCF-7 -

Mechanism of Action :

- DCS induces cell cycle arrest primarily in the G1 phase, leading to increased levels of p21 and p53 proteins, which are crucial for regulating the cell cycle and apoptosis . This is in contrast to resveratrol, which affects the G1/S transition.

- The compound also inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer cell invasion and metastasis. This inhibition correlates with reduced adhesion to extracellular matrix components .

Inhibition of Cancer Cell Transformation

Research has demonstrated that DCS effectively suppresses chemical-induced transformation in fibroblast models. The compound's ability to inhibit anchorage-dependent and independent growth suggests its potential as an anticancer agent .

Case Studies

-

Study on MCF-7 Cells :

- A study focused on the effects of DCS on MCF-7 cells revealed that it not only inhibited proliferation but also reduced migration and invasion capabilities. The study reported a significant decrease in E-cadherin expression, indicating altered adhesion properties that may contribute to reduced metastatic potential .

-

In Vivo Studies :

- Although most studies have been conducted in vitro, preliminary in vivo studies suggest promising results regarding the safety and efficacy of DCS as a therapeutic agent against tumors. Further research is required to evaluate its pharmacokinetics and long-term effects.

Q & A

Q. Basic: What are the optimal synthetic routes for 4,4'-Dichloro-trans-stilbene, and how can reaction conditions be optimized?

The synthesis of this compound can be approached via dehydrogenation of hydroaromatic precursors using agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Key steps include:

- Dehydrogenation : DDQ effectively abstracts hydrogen atoms from intermediates like bibenzyl derivatives to form the trans-stilbene backbone .

- Workup : Post-reaction, wash with chloroform or hot benzene to dissolve crystallized stilbene products and remove hydroquinone byproducts. Recrystallization from benzene improves purity .

- Optimization : Introduce additives like chloroacetic acid to reduce reaction time and catalyst load. Monitor hydroquinone precipitation as a proxy for reaction completion .

Q. Basic: Which analytical methods are critical for characterizing this compound purity and structure?

- Chromatography : Use HPLC to assess purity (>98% threshold recommended) and separate degradation products .

- Spectroscopy : Confirm structural integrity via -NMR (aromatic proton shifts at δ 7.2–7.8 ppm) and -NMR (distinct carbonyl or chlorinated carbon signals) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 265.1 for CHCl) and detect isotopic patterns characteristic of chlorine .

- Crystallography : For definitive conformation analysis, single-crystal X-ray diffraction resolves trans-configuration and bond angles .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves (EN 374 standard), lab coats, and respiratory protection to avoid inhalation of crystalline dust .

- Storage : Store under argon in amber vials to prevent photodegradation. Avoid long-term storage; request updated SDS if extended storage is unavoidable .

- Disposal : Neutralize waste with 10% NaOH, followed by incineration in compliance with federal/local regulations. Use fume hoods during handling .

Q. Advanced: How can mechanistic studies resolve contradictions in catalytic efficiency during stilbene synthesis?

Contradictions in catalytic activity (e.g., DDQ vs. alternative quinones) arise from competing pathways:

- Side Reactions : Monitor for Diels-Alder or Michael adducts via TLC or GC-MS. DDQ’s dienophilicity may reduce yield if substrates are unsaturated .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to track hydroquinone formation as a proxy for hydrogen transfer rates .

- Regeneration : Recover DDQ by oxidizing hydroquinone with nitric acid (65% yield) to assess recyclability impacts on efficiency .

Q. Advanced: What factors influence the environmental stability of this compound, and how can degradation pathways be studied?

- Photodegradation : Expose to UV-HO systems and analyze by LC-MS for chlorinated byproducts (e.g., 4-chlorophenol). Nitrate ions may accelerate degradation via radical formation .

- Hydrolytic Stability : Conduct accelerated aging in buffered solutions (pH 3–11) at 40°C. Monitor Cl release via ion chromatography .

- Computational Modeling : Use DFT calculations to predict bond dissociation energies (e.g., C-Cl vs. C=C) and identify vulnerable sites .

Q. Advanced: How can computational modeling guide the design of this compound derivatives with enhanced properties?

- Quantum-Chemical Simulations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic transitions (e.g., λ shifts for fluorescence) .

- Docking Studies : Screen derivatives against target proteins (e.g., estrogen receptors) using AutoDock Vina to prioritize synthesis .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups) with biological activity or photostability .

Q. Advanced: How should researchers address contradictory data in catalytic efficiency or biological activity studies?

- Statistical Design : Apply factorial experiments (e.g., Box-Behnken design) to isolate variables like temperature, catalyst loading, and solvent polarity .

- Meta-Analysis : Aggregate literature data using hierarchical regression to identify outliers or contextual factors (e.g., solvent purity) .

- Reproducibility Checks : Replicate studies under standardized conditions (e.g., anhydrous benzene, inert atmosphere) to verify claims .

Eigenschaften

IUPAC Name |

1-chloro-4-[(E)-2-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELCIURRBCOJDX-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5121-74-4 | |

| Record name | NSC33448 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.